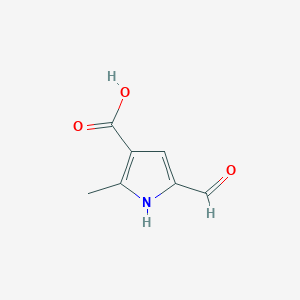

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Descripción

5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 442563-59-9) is a substituted pyrrole derivative featuring a formyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. The compound is synthesized via multi-step protocols, including bromination, Vilsmeier formylation, and hydrolysis, as demonstrated in related chlorinated analogs (e.g., 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid) . The formyl group enhances reactivity, making it a versatile intermediate for synthesizing pharmaceuticals and bioactive molecules, such as ribonuclease modulators and neuropathic pain therapeutics .

Propiedades

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWRAVKIZYREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660330 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442563-59-9 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Remember, when handling any chemical compounds, always follow the appropriate safety procedures. For “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, it’s recommended to handle it in an inert atmosphere and store it at 2-8°C . It’s also recommended to keep it in a dark place and sealed in dry at room temperature . Please refer to the material safety data sheet (MSDS) for more safety information .

Actividad Biológica

5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid (FMCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of FMCA, focusing on its antimicrobial, antitumor, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

FMCA is characterized by its pyrrole ring structure, which is known for its ability to interact with various biological targets. The presence of the formyl and carboxylic acid functional groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

FMCA has been investigated for its antimicrobial properties against various pathogens. Studies have reported that derivatives of FMCA exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of FMCA Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | 10 | Bacillus subtilis |

These findings indicate that FMCA and its derivatives possess moderate to potent antimicrobial activity, making them potential candidates for developing new antibacterial agents .

Antitumor Activity

Research has also highlighted the antitumor potential of FMCA. A study involving the synthesis of chloropyrrole derivatives demonstrated that certain modifications to the pyrrole structure significantly enhanced their antitumor efficacy.

Table 2: Antitumor Activity of FMCA Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Chlorinated FMCA derivative | 0.32 | A549 (Lung cancer) |

| Methyl-substituted FMCA derivative | 0.67 | KB (Oral cancer) |

| Ethyl-amino derivative | 1.19 | Melanoma (K111) |

The results show that specific substitutions on the pyrrole ring can lead to significantly lower IC50 values, indicating enhanced potency against various cancer cell lines .

The mechanism of action for FMCA appears to involve interactions with key biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyrrole ring may engage in π-π stacking interactions with aromatic residues in proteins, affecting their function .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of FMCA:

- Antimicrobial Efficacy : A study demonstrated that FMCA exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Bacillus subtilis, indicating strong antibacterial properties .

- Anticancer Potential : In vitro studies showed that modified derivatives of FMCA had IC50 values ranging from 0.32 to 1.22 µM against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

- Therapeutic Applications : Research indicates that FMCA could be explored further for its potential use in drug development, particularly as a scaffold for synthesizing novel therapeutic agents targeting specific diseases .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Notably, it plays a role in producing derivatives that exhibit significant biological activities:

- Antitumor Activity : 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has been linked to the synthesis of compounds that demonstrate antitumor properties. For instance, derivatives synthesized from this compound have shown effectiveness against various cancer cell lines, including A-431 and A549 .

- Antibacterial Properties : Research indicates that derivatives of this compound can inhibit bacterial growth. In vitro studies have shown that certain synthesized compounds exhibit activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating potent antibacterial effects .

Biological Evaluations

Numerous studies have evaluated the biological activities of compounds derived from this compound:

- Antimicrobial Studies : A series of methyl derivatives were synthesized and screened for antimicrobial activity. These studies revealed promising results against Gram-positive and Gram-negative bacteria, showcasing potential applications in treating infections .

- Antitumor Evaluations : The compound's derivatives were tested for their ability to inhibit cancer cell proliferation. Some derivatives demonstrated IC50 values as low as 0.32 µM against non-small cell lung cancer cells, indicating strong potential as antitumor agents .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing a series of novel indolin-2-one derivatives containing pyrrole moieties showed that modifications to the pyrrole structure significantly enhanced antitumor activity against selected cancer cell lines. The introduction of halogen atoms was crucial for reducing cardiotoxicity while maintaining efficacy .

Case Study 2: Antimicrobial Derivatives

Another investigation synthesized a range of methyl-substituted pyrroles and evaluated their antimicrobial properties. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also displayed low toxicity profiles, making them suitable candidates for further development into therapeutic agents .

Análisis De Reacciones Químicas

Condensation Reactions

The formyl group at the 5-position participates in condensation reactions to form Schiff bases or imine derivatives. For example:

-

Reaction with amines : In the presence of coupling agents like HATU and DIPEA in DMF, the formyl group reacts with primary amines to yield pyrrole-containing amides or imines. This method achieved a 39–71% yield in the synthesis of intermediates for kinase inhibitors .

-

Knorr pyrrole synthesis : Under acidic conditions, the compound undergoes cyclocondensation with β-ketoesters to form substituted pyrroles, a key step in synthesizing bioactive molecules .

Table 1: Condensation Reaction Conditions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HATU, DIPEA, DMF | Amide-linked pyrrole derivatives | 39–71% | |

| β-ketoester, POCl₃ | Substituted pyrroles | 59% |

Oxidation and Reduction

The formyl group is redox-active:

-

Oxidation : Treatment with SO₃-Pyr complex in DMSO oxidizes the formyl group to a carboxylic acid, forming 5-carboxy-2-methyl-1H-pyrrole-3-carboxylic acid (71% yield) .

-

Reduction : Sodium borohydride reduces the formyl group to a hydroxymethyl group, yielding 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, a precursor for polymerizable monomers.

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

-

Pyrrolone synthesis : Reacting with ammonium sulfate in hexamethyldisilazane (HMDS) followed by TMSOTf induces cyclization to form 3-(pyrrol-2-yl)methylene)-2-pyrrolones (97% yield) .

-

Vilsmeier-Haack formylation : Used to introduce additional formyl groups, enabling access to polycyclic structures .

Table 2: Cyclization Reaction Parameters

| Reagents | Product | Yield | Purity | Source |

|---|---|---|---|---|

| (NH₄)₂SO₄, HMDS, TMSOTf | 3-(pyrrol-2-yl)methylene-2-pyrrolone | 97% | 82.1% | |

| POCl₃, DMF | Chlorinated pyrrole aldehyde | 25–59% | N/A |

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution:

-

Chlorination : Sulfuryl chloride selectively chlorinates the 4-position, forming 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, a precursor for anticancer agents .

-

Nitration : Nitric acid introduces nitro groups at the 2- or 4-positions, modifying electronic properties for organic electronics .

Nucleophilic Addition

The carboxylic acid at the 3-position reacts with nucleophiles:

-

Esterification : Methanol and HCl convert the acid to its methyl ester, enhancing solubility for chromatographic purification .

-

Amide formation : Coupling with alkylamines using HATU produces amide derivatives with improved bioavailability.

Pharmaceutical Intermediates

The compound is pivotal in synthesizing kinase inhibitors and antitumor agents. For example, its chlorinated derivative showed bioactivity in preclinical cancer models .

Materials Science

Derivatives are used in organic semiconductors for OLEDs, leveraging the pyrrole ring’s conjugated π-system .

Stability and Reactivity Insights

-

pH sensitivity : The carboxylic acid group deprotonates in basic conditions (pH > 8), enhancing solubility but reducing electrophilic reactivity.

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s versatility in condensation, redox, and substitution reactions underscores its value in medicinal chemistry and materials science. Experimental data highlight optimized conditions for high-yield transformations, enabling tailored synthesis of functionalized pyrroles.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid with five analogous pyrrole derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from non-carbonyl analogs like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid . Methyl groups (e.g., in 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) increase steric bulk and hydrophobicity, reducing aqueous solubility but improving membrane permeability .

Biological Activity: Compounds with aryl substitutions (e.g., 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid) exhibit enhanced binding to biological targets due to π-π interactions, making them suitable for kinase inhibitors . The target compound’s carboxylic acid and formyl groups facilitate interactions with polar amino acid residues in enzymes, as seen in ribonuclease modulators .

Synthetic Accessibility :

- Chlorinated derivatives (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) require aggressive reagents like N-chlorosuccinimide, whereas formylated analogs rely on Vilsmeier-Haack conditions .

Stability and Solubility: Cyclohexyl-substituted analogs (e.g., 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid) are highly lipophilic, favoring non-polar environments, while the carboxylic acid moiety in the target compound enhances water solubility at physiological pH .

Métodos De Preparación

The most cited synthetic pathway starts from vinyl acetate, proceeding through bromination, pyrrole ring formation, formylation, chlorination, and hydrolysis steps.

Stepwise Preparation Method from Vinyl Acetate

A well-documented synthesis involves five key steps (Scheme 1 in the primary literature):

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Bromination | Bromine (Br2) | Brominated vinyl acetate |

| 2 | Pyrrole formation | Reaction with ethyl acetoacetate | Pyrrole derivative (compound 3) |

| 3 | Formylation | Vilsmeier reagent (POCl3/DMF) | 5-Formyl pyrrole derivative (compound 4) |

| 4 | Chlorination | Sulfuryl chloride (SO2Cl2) | 4-Chloro-5-formyl derivative (compound 5) |

| 5 | Hydrolysis | Aqueous sodium hydroxide (NaOH) | 4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (compound 6) |

This sequence yields the chlorinated form of the target acid, which can be further manipulated to obtain the desired 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid by dechlorination or other modifications if necessary.

Key Reagents and Their Roles

- Bromine : Used for selective bromination of vinyl acetate to activate the molecule for pyrrole ring formation.

- Ethyl acetoacetate : Provides the β-ketoester functionality essential for pyrrole synthesis.

- Vilsmeier reagent : A classical reagent for formylation of electron-rich heterocycles, introducing the aldehyde group at the 5-position of the pyrrole ring.

- Sulfuryl chloride : Chlorinates the intermediate, facilitating further transformations.

- Sodium hydroxide : Hydrolyzes ester or chlorinated intermediates to yield the carboxylic acid functionality.

Alternative and Industrially Relevant Methods

While the above method is well-established in academic research, industrial processes tend to avoid hazardous or expensive reagents such as Vilsmeier reagent and pyrrolidine. Recent patents and publications highlight alternative strategies:

- Use of milder formylation agents to avoid corrosive reagents.

- Avoidance of expensive or toxic bases like pyrrolidine in condensation steps.

- Direct hydrolysis and crystallization techniques to improve purity and yield.

- Employing organic bases such as triethylamine for condensation reactions.

For example, in the synthesis of related compounds like sunitinib, which involves this compound derivatives, processes have been optimized to minimize hazardous reagents and improve scalability.

Comparative Table of Preparation Methods

Research Findings and Notes

- The classical Vilsmeier formylation is effective but involves toxic and corrosive reagents, limiting industrial applicability.

- Hydrolysis with aqueous sodium hydroxide efficiently converts chlorinated intermediates to carboxylic acids.

- The presence of methyl substituent at the 2-position is typically introduced during pyrrole ring formation.

- Industrial processes focus on minimizing hazardous reagents and improving purity, especially when the compound is used as an intermediate in pharmaceutical synthesis.

- The purity of this compound is critical for downstream applications, necessitating careful control of reaction conditions and purification steps.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid?

- Methodology : Synthesis typically involves cyclization of nitrile-containing precursors with formylating agents under acidic or basic conditions. For example, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate was synthesized via formylation of a pyrrole intermediate, followed by hydrolysis to yield the carboxylic acid derivative . Key steps include optimizing reaction time (e.g., 5–7 days for crystallization ) and using solvents like ethanol/ethyl acetate mixtures for recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) can confirm substituent positions (e.g., δ 13.99 ppm for NH protons, δ 2.56 ppm for methyl groups in similar pyrrole derivatives) .

- LCMS/HPLC : Use LCMS (e.g., ESI-MS m/z 311.1 for related compounds) and HPLC (purity >95%) to verify molecular weight and purity .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., C10H13NO3 structures with planar geometries and hydrogen-bonding networks) provides precise bond lengths and angles .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to moisture and light, as pyrrole derivatives are prone to oxidation and hydrolysis. Stability data from analogs indicate that formyl groups may react with amines or alcohols under non-inert conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) influence bioactivity in drug discovery?

- Methodology :

- Comparative SAR Studies : Replace the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) and evaluate binding affinity to target proteins (e.g., kinase inhibitors). For example, 3-methyl-4-(6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid showed enhanced bioactivity due to improved hydrophobic interactions .

- Computational Modeling : Use DFT calculations to assess electronic effects of substituents on reactivity and intermolecular interactions .

Q. How can contradictory data on reaction yields or by-product formation be resolved?

- Methodology :

- Reaction Monitoring : Use in-situ techniques like FTIR or LCMS to track intermediate formation. For example, unintended amidation (via General Procedure F1 ) may occur if carboxyl groups are not protected during synthesis.

- By-Product Analysis : Isolate side products (e.g., 5-formyl-2,4-dimethyl analogs ) via column chromatography and characterize them structurally to identify competing reaction pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent Screening : Test mixed solvents (e.g., ethanol/ethyl acetate) to optimize crystal growth. Slow evaporation at 293 K yielded suitable crystals for X-ray studies in related compounds .

- Hydrogen-Bond Engineering : Introduce co-crystallizing agents (e.g., amines) to stabilize N–H⋯O and C–H⋯O interactions, as seen in centrosymmetric dimers of pyrrole-carboxylic acids .

Q. How does the formyl group participate in pharmacological mechanisms (e.g., Schiff base formation)?

- Methodology :

- Kinetic Studies : Monitor Schiff base formation with amino-containing biomolecules (e.g., lysine residues) using UV-Vis spectroscopy or mass spectrometry.

- Biological Assays : Test derivatives lacking the formyl group to assess its role in cytotoxicity or enzyme inhibition. For example, 2-formylpyrroles exhibit antitumor activity via DNA crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.